molecular formula C11H8ClN3O B14361048 7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one CAS No. 90375-26-1

7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one

Cat. No.: B14361048
CAS No.: 90375-26-1
M. Wt: 233.65 g/mol
InChI Key: IJDXWFNJUWFYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one is a heterocyclic compound that belongs to the class of quinazolinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-4-hydroxyquinazoline with methylhydrazine, followed by cyclization to form the desired pyrazoloquinazolinone structure . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, reduced forms of the compound, and substituted pyrazoloquinazolinones .

Scientific Research Applications

Chemistry

In chemistry, 7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its ability to modulate biological pathways and its potential therapeutic applications .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers and other materials with unique properties .

Mechanism of Action

The mechanism of action of 7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biological pathways. Additionally, it can interact with receptors to alter cellular signaling and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one is unique due to its specific substitution pattern and the presence of a chloro group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

90375-26-1

Molecular Formula

C11H8ClN3O

Molecular Weight

233.65 g/mol

IUPAC Name

7-chloro-2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one

InChI

InChI=1S/C11H8ClN3O/c1-6-4-10-13-9-3-2-7(12)5-8(9)11(16)15(10)14-6/h2-5,14H,1H3

InChI Key

IJDXWFNJUWFYPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC3=C(C=C(C=C3)Cl)C(=O)N2N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.